(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
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Overview
Description
(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound featuring a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and the benzoic acid moiety. Key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Knoevenagel condensation reaction, where a thiophene aldehyde reacts with the thiazolidine derivative in the presence of a base.
Attachment of the Benzoic Acid Moiety: This step involves the coupling of the intermediate product with a benzoic acid derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Thiophene Derivatives: Compounds with a thiophene ring are studied for their electronic properties and potential use in organic electronics.
Benzoic Acid Derivatives: These compounds are widely used in pharmaceuticals and as preservatives.
Uniqueness
(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is unique due to its combination of a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFZNRJBJGOEK-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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